Monohydrochloridethiazolo[4,5-c]quinolin-4-amine
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Overview
Description
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine is a synthetic compound known for its unique structure and significant biological activities This compound belongs to the class of thiazoloquinolines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monohydrochloridethiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with ammonium acetate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Monohydrochloridethiazolo[4,5-c]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist for toll-like receptors (TLRs), particularly TLR7 and TLR8, leading to the activation of immune responses. This interaction triggers a cascade of signaling pathways that result in the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine can be compared with other similar compounds such as imiquimod and resiquimod, which also act as TLR agonists. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of potency, selectivity, and side effect profile .
List of Similar Compounds
- Imiquimod
- Resiquimod
- 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ)
Properties
Molecular Formula |
C10H8ClN3S |
---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H7N3S.ClH/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10;/h1-5H,(H2,11,13);1H |
InChI Key |
RJEWCFBYPULJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3.Cl |
Origin of Product |
United States |
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